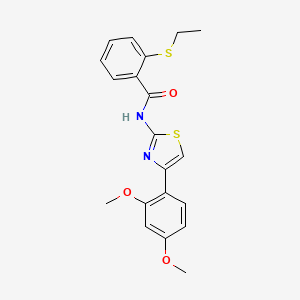
N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-2-(ethylthio)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-2-(ethylthio)benzamide is a useful research compound. Its molecular formula is C20H20N2O3S2 and its molecular weight is 400.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-2-(ethylthio)benzamide, a compound with significant potential in medicinal chemistry, has been studied for its biological activities, particularly in the context of anticancer and antimicrobial properties. This article compiles research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.
The compound's molecular formula is C20H20N2O3S2 with a molecular weight of approximately 400.51 g/mol. Its structure features a thiazole ring and a dimethoxyphenyl group which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H20N2O3S2 |
| Molecular Weight | 400.51 g/mol |
| IUPAC Name | This compound |
| CAS Number | 941930-34-3 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound through various mechanisms:
- Cell Line Studies : In vitro assays demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The IC50 values ranged from 10 μM to 25 μM depending on the cell line tested .
- Mechanistic Insights : The compound was found to induce apoptosis in cancer cells via the activation of caspase pathways. This was confirmed through flow cytometry analysis and Western blotting techniques that showed increased levels of cleaved caspases and PARP .
- Molecular Docking Studies : Computational studies indicated that this compound has a high binding affinity for several targets involved in tumor progression, including tyrosine kinases and topoisomerases. The docking simulations suggested that the thiazole moiety plays a crucial role in binding interactions .
Antimicrobial Activity
The compound also demonstrated antimicrobial properties against various bacterial strains:
- Bacterial Strains Tested : The antibacterial efficacy was evaluated against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. The minimum inhibitory concentration (MIC) values were reported to be lower than those of standard antibiotics like ampicillin .
- Antifungal Activity : Additionally, antifungal assays against Candida albicans revealed that this compound inhibits fungal growth effectively, suggesting its potential use in treating fungal infections .
Case Studies
Several case studies have documented the successful application of this compound in preclinical settings:
- Study on Lung Cancer : A study conducted on A549 cell lines showed that treatment with this compound led to a significant reduction in cell viability by promoting apoptosis through mitochondrial pathways .
- Combination Therapies : Research indicated enhanced efficacy when combined with existing chemotherapeutic agents, suggesting a potential role as an adjuvant therapy in cancer treatment regimens .
特性
IUPAC Name |
N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-ethylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S2/c1-4-26-18-8-6-5-7-15(18)19(23)22-20-21-16(12-27-20)14-10-9-13(24-2)11-17(14)25-3/h5-12H,4H2,1-3H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWONLAJTSXEHJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














